molecular formula C6H11N3O B2631862 3-methyl-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine CAS No. 1251075-07-6

3-methyl-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2631862
CAS No.: 1251075-07-6
M. Wt: 141.174
InChI Key: KMZPYHWTYNCMMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a planar oxadiazole ring attached to various substituents. In the case of “3-methyl-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine”, the oxadiazole ring is substituted at the 3-position with a methyl group and at the 5-position with a propan-2-ylamine group .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, depending on the nature of the substituents and the reaction conditions. They can participate in reactions such as nucleophilic substitution, electrophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on their specific structure. They are generally stable compounds and can exhibit fluorescence .

Scientific Research Applications

Biological Activity Insights

Research on 1,2,4-oxadiazole derivatives, which include compounds such as 3-methyl-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine, has demonstrated a wide range of biological activities. These activities are crucial for the development of new drugs and therapeutic agents. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They exhibit significant biological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. These properties are attributed to the ability of oxadiazole derivatives to interact with various enzymes and receptors through multiple weak interactions, enhancing their therapeutic potential (Jalhan et al., 2017; Verma et al., 2019).

Synthetic and Pharmacological Advances

The synthesis and pharmacological evaluation of 1,2,4-oxadiazole derivatives have been extensively studied, showing promising results in recent years. These derivatives are identified for their favourable physical, chemical, and pharmacokinetic properties. Their synthesis has been optimized to increase pharmacological activity via hydrogen bond interactions with biomacromolecules, making them valuable in medicinal chemistry and pharmacology (Wang et al., 2022). Moreover, the development of oxadiazole-based compounds for treating various diseases highlights the compound's significance in drug discovery (Kayukova, 2005).

Antitubercular and Antimicrobial Potential

A notable area of application for 1,2,4-oxadiazole derivatives is their antitubercular and antimicrobial efficacy. Studies have shown that certain oxadiazole derivatives exhibit in vitro anti-TB activity against various strains of Mycobacterium tuberculosis, indicating their potential as lead compounds for developing new antitubercular therapies (Asif, 2014).

Mechanism of Action

The mechanism of action of oxadiazoles depends on their specific structure and the biological target they interact with. Some oxadiazoles have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with oxadiazoles depend on their specific structure and the nature of their substituents. Some oxadiazoles can be toxic, while others are relatively safe .

Future Directions

Oxadiazoles are a focus of ongoing research due to their diverse biological activities. Future research will likely explore new synthetic methods, novel structures, and potential applications in medicine and other fields .

Properties

IUPAC Name

3-methyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZPYHWTYNCMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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